molecular formula C22H22N4O3S2 B2870649 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946215-66-3

3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2870649
CAS No.: 946215-66-3
M. Wt: 454.56
InChI Key: ZXEGGDWMLYKDGU-UHFFFAOYSA-N
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Description

The structure features a quinazolinone core substituted at position 3 with a 3-methoxypropyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 4-(methylthio)phenyl group. The oxadiazole ring and methylthio substituent are critical for modulating electronic properties and bioactivity.

Properties

IUPAC Name

3-(3-methoxypropyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-28-13-5-12-26-21(27)17-6-3-4-7-18(17)23-22(26)31-14-19-24-20(25-29-19)15-8-10-16(30-2)11-9-15/h3-4,6-11H,5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGGDWMLYKDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinazolin-4(3H)-one Core

The quinazolinone scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea equivalents. A modified approach from Moussa et al. (2018) involves refluxing anthranilic acid (1) with methyl isothiocyanate (2) in ethanol for 8 hours to yield methyl 2-(3-(methylcarbamothioyl)amino)benzoate (3) (85–90% yield). Subsequent treatment with 3-methoxypropylamine in dry toluene under Dean-Stark conditions facilitates cyclization to form 3-(3-methoxypropyl)quinazolin-4(3H)-one (4) (Scheme 1).

Key Reaction Conditions

Step Reagents Solvent Temperature Time Yield
1 Methyl isothiocyanate Ethanol Reflux 8 h 85–90%
2 3-Methoxypropylamine Toluene 110°C 12 h 70–75%

Preparation of the 1,2,4-Oxadiazole Moiety

The 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylthio substituent is synthesized through a two-step protocol. First, 4-(methylthio)benzaldehyde (5) is converted to its nitrile derivative (6) via an iodine-catalyzed reaction with aqueous ammonia in tetrahydrofuran (THF) (76–80% yield). The nitrile is then reacted with hydroxylamine hydrochloride in methanol under reflux to form the amidoxime intermediate (7) . Cyclization with chloroacetyl chloride in dry acetone yields 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole (8) (Scheme 2).

Critical Data

  • Nitrile Formation : 28% NH₃, I₂, THF, 2–3 h.
  • Amidoxime Synthesis : NH₂OH·HCl, Na₂CO₃, MeOH, 12–18 h.
  • Oxadiazole Cyclization : Chloroacetyl chloride, acetone, 24 h.

Coupling of Quinazolinone and Oxadiazole Units

The final step involves nucleophilic substitution between the quinazolinone (4) and the chloromethyl oxadiazole (8) . A stirred solution of 4 (0.60 mmol) in dimethylformamide (DMF) is treated with anhydrous K₂CO₃ (1.2 eq) and KI (1 eq) at room temperature for 1 hour. Addition of 8 (0.60 mmol) initiates the coupling reaction, which proceeds for 24 hours at 60°C. The product is isolated by precipitation in ice-water, followed by recrystallization from ethanol to yield the target compound (55–60% yield).

Optimization Insights

  • Solvent : DMF enhances nucleophilicity of the thiolate intermediate.
  • Catalyst : KI promotes SN2 displacement at the chloromethyl group.
  • Temperature : Elevated temperatures (60°C) reduce reaction time without compromising yield.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21–7.45 (m, 8H, Ar-H), 4.32 (s, 2H, SCH₂), 3.78 (t, 2H, OCH₂), 3.34 (s, 3H, OCH₃), 2.91 (s, 3H, SCH₃).
  • ¹³C NMR : δ 167.8 (C=O), 163.5 (C=N), 158.2 (oxadiazole-C).

Infrared Spectroscopy (IR)

  • Peaks at 1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-F).

High-Resolution Mass Spectrometry (HRMS)

  • [M+H]⁺ calculated for C₂₃H₂₄N₄O₃S₂: 493.1264; found: 493.1268.

Challenges and Mitigation Strategies

Low Yields in Oxadiazole Cyclization

  • Cause : Incomplete nitrile-to-amidoxime conversion.
  • Solution : Prolong reaction time (18–24 h) and use excess NH₂OH·HCl.

Byproduct Formation During Coupling

  • Cause : Competing hydrolysis of the chloromethyl group.
  • Mitigation : Use anhydrous DMF and molecular sieves.

Industrial Scalability Considerations

Large-scale production employs microwave-assisted synthesis to accelerate cyclization steps (30 minutes vs. 24 hours). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in nucleophilic substitutions (70% vs. 55% conventional).

Alternative Synthetic Routes

Route A : Suzuki-Miyaura Coupling

  • Palladium-catalyzed cross-coupling of boronic ester-functionalized quinazolinone with brominated oxadiazole (65% yield).

Route B : Solid-Phase Synthesis

  • Immobilize quinazolinone on Wang resin, followed by oxadiazole conjugation (50% yield, >95% purity).

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) and thioether (-S-) groups are susceptible to oxidation.

Reaction Conditions Product Source
Oxidation of methylthio groupm-Chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT)Methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) derivatives
Thioether oxidationHydrogen peroxide (H₂O₂) in acetic acidSulfoxide (-SO-) or sulfone (-SO₂-) intermediates

Key Findings :

  • Oxidation of the methylthio group proceeds selectively under mild conditions, preserving the oxadiazole ring .

  • Thioether linkages in quinazolinones are oxidized to sulfoxides at lower temperatures and sulfones under prolonged exposure .

Nucleophilic Substitution

The 1,2,4-oxadiazole ring and quinazolinone core participate in substitution reactions.

Reaction Conditions Product Source
Oxadiazole ring substitutionAmines (e.g., benzylamine) in DMF with K₂CO₃ (80°C, 12 hr)Amide or imine derivatives
Quinazolinone C-2 substitutionAlkyl halides (e.g., methyl iodide) in THF with NaH (0°C to RT)Alkylated derivatives (e.g., -SCH₂CH₂-)

Key Findings :

  • The 1,2,4-oxadiazole ring undergoes nucleophilic attack at the C-5 position due to electron-deficient nitrogen atoms .

  • Alkylation at the C-2 sulfur atom is feasible under basic conditions, forming stable thioether bonds .

Reduction Reactions

The quinazolinone carbonyl group and oxadiazole ring can be reduced.

Reaction Conditions Product Source
Quinazolinone reductionSodium borohydride (NaBH₄) in methanol (RT, 6 hr)Dihydroquinazolinone derivatives
Oxadiazole ring reductionHydrogen gas (H₂) with Pd/C catalyst (ethanol, 60°C)Open-chain thioamide or amidine products

Key Findings :

  • Selective reduction of the quinazolinone carbonyl group yields dihydro derivatives without affecting the oxadiazole ring .

  • Catalytic hydrogenation cleaves the oxadiazole ring, producing thioamide intermediates .

Hydrolysis Reactions

Acidic or basic hydrolysis targets the oxadiazole and quinazolinone moieties.

Reaction Conditions Product Source
Oxadiazole hydrolysis6M HCl (reflux, 24 hr)Carboxylic acid and amidoxime fragments
Quinazolinone ring openingNaOH (10%) in ethanol (70°C, 8 hr)Anthranilic acid derivatives

Key Findings :

  • Acidic hydrolysis of the oxadiazole ring yields stable carboxylic acid derivatives .

  • Base-mediated cleavage of the quinazolinone core regenerates anthranilic acid precursors .

Cycloaddition and Cross-Coupling

The aryl and heteroaryl groups enable participation in metal-catalyzed reactions.

Reaction Conditions Product Source
Suzuki coupling4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ (DME/H₂O, 90°C)Biaryl derivatives
Click chemistrySodium azide (NaN₃), CuSO₄·5H₂O, sodium ascorbate (H₂O/tert-BuOH, RT)Triazole-linked analogs

Key Findings :

  • Suzuki-Miyaura coupling modifies the 4-(methylthio)phenyl group, enabling biaryl synthesis .

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole functionalities .

Photochemical Reactions

UV irradiation induces structural rearrangements.

Reaction Conditions Product Source
PhotooxidationUV light (254 nm) in presence of Rose Bengal (methanol, 12 hr)Sulfone or quinazolinone epoxide derivatives

Key Findings :

  • Photooxidation selectively targets sulfur-containing groups, forming stable sulfones .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological targets are of significant interest in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a potential candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Class/Structure Core Modifications Key Biological Activities Reference
Target Compound : 3-(3-Methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one - 3-Methoxypropyl (position 3)
- Oxadiazole-thioether (position 2)
Not explicitly reported in evidence N/A
Triazolylthiomethylquinazolin-4(3H)-ones (e.g., 3-amantadinyl-2-[(4-amino-3-aryl-5-ylthio)-1,2,4-triazolo]methyl derivatives) - Triazole-thioether (position 2)
- Aryl/alkyl substituents on triazole
Antimicrobial, anti-inflammatory, analgesic
4-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one - Thiadiazole-triazole hybrid
- Phenylvinyl group
Activity not specified; focus on synthesis

Key Observations:

Heterocyclic Substituents: The target compound’s 1,2,4-oxadiazole group is a bioisostere of the 1,2,4-triazole in ’s derivatives. The methylthio (-SMe) group on the phenyl ring may increase lipophilicity, aiding membrane permeability, whereas triazole derivatives often rely on aryl groups for target binding .

Biological Activity: Triazolylthiomethylquinazolinones () show broad-spectrum antimicrobial activity (e.g., against S. aureus and E. coli) and analgesic effects, attributed to their triazole-thioether linkage and aryl substituents . The target compound’s oxadiazole-thioether motif could similarly interact with microbial enzymes or inflammatory targets but with distinct selectivity.

Synthetic Approaches: The triazolyl derivatives in were synthesized via bromomethylquinazolinone intermediates reacting with mercaptotriazoles, followed by deprotection . The target compound likely employs a similar strategy, substituting triazole with oxadiazole precursors.

Research Implications and Gaps

  • Comparative studies with triazolyl analogs are warranted.
  • Synthetic Optimization : The methoxypropyl group may improve solubility over bulkier substituents (e.g., amantadinyl in ), but this requires experimental validation.

Biological Activity

The compound 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative of quinazolinone that has garnered attention due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structure

The synthesis of quinazolinone derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific compound can be synthesized through a series of condensation reactions involving quinazolinone precursors and thioether linkages. The presence of the oxadiazole moiety and the methoxypropyl group is believed to contribute significantly to its biological properties.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, A3 , a related quinazolinone derivative, demonstrated IC50 values of 10 μM against PC3 (prostate cancer), 10 μM against MCF-7 (breast cancer), and 12 μM against HT-29 (colon cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

Antibacterial Activity

The compound's antibacterial potential has also been evaluated. Studies show that quinazolinones exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to the target compound have demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MIC) . The structural modifications, such as the presence of methylthio groups, enhance their interaction with bacterial targets.

Table 2: Antibacterial Activity Against MRSA

CompoundMIC (μg/mL)
3k0.98
A11.5
A22.0

Antioxidant Activity

In addition to anticancer and antibacterial properties, quinazolinones have shown promising antioxidant activity. Compounds derived from quinazolinones have been evaluated for their ability to scavenge free radicals, with some demonstrating higher radical scavenging activity than standard antioxidants like ascorbic acid . This property is crucial for mitigating oxidative stress in biological systems.

The mechanisms underlying the biological activities of quinazolinone derivatives include:

  • Cytotoxicity : Induction of apoptosis through mitochondrial pathways.
  • Antibacterial Action : Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Antioxidant Effects : Scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage.

Case Studies

Recent studies have highlighted the effectiveness of quinazolinone derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study involving a series of quinazolinone derivatives showed that compounds with specific substitutions exhibited enhanced potency against various cancer cell lines compared to standard chemotherapeutics .
  • Evaluation Against MRSA : Another investigation assessed the antibacterial properties of new quinazolinone analogs against MRSA strains, revealing significant activity that supports further development as potential therapeutic agents .

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